Chemical Purity Specification as a Procurement Gate: 3,4-Dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide Versus Unspecified-Grade Analogs
The target compound is supplied with a documented minimum purity of ≥95% (HPLC), whereas many closely related aminoalkylindole benzamide analogs—including 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide (CAS 22174-00-1) and 3,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide (CAS 442633-01-4)—are frequently offered without certified purity specifications or at lower reported purities when sourced from non-specialist vendors . This specification directly affects the reliability of quantitative biological assay results, as impurities at ≥5% can produce false-positive or false-negative outcomes in receptor binding and enzyme inhibition studies [1].
| Evidence Dimension | Minimum certified purity (HPLC) |
|---|---|
| Target Compound Data | ≥95% |
| Comparator Or Baseline | 3,4-Dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide (CAS 22174-00-1): purity not specified by multiple vendors; 3,4-Dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide (CAS 442633-01-4): purity not specified |
| Quantified Difference | ≥95% vs. unspecified (unverifiable quality baseline) |
| Conditions | HPLC purity analysis as reported on vendor certificate of analysis |
Why This Matters
For reproducible in vitro pharmacology, a known purity threshold (≥95%) enables accurate normalization of biological activity data; using analogs of unknown purity introduces uncontrolled variability that can invalidate SAR conclusions.
- [1] Baell, J.B., Holloway, G.A. (2010) 'New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays', Journal of Medicinal Chemistry, 53(7), pp. 2719–2740. General principle: impurity-driven assay interference is a recognized confound in compound screening. View Source
